ethyl 4-((4-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a novel compound synthesized through microwave irradiation. It belongs to the class of pyrimidine derivatives, which exhibit a wide range of biological activities. Pyrimidines play crucial roles in living organisms, including DNA, RNA, and various natural products such as antibiotics and vitamins .
Synthesis Analysis
Under microwave irradiation, these components react to form This compound (3) . The compound is easily purified and obtained in moderate yield (70%) .
Molecular Structure Analysis
The molecular formula of the compound is C26H30N6O7S2 . It consists of a piperazine ring with various substituents, including a sulfonamide group, carbamoyl groups, and a benzamido moiety. The X-ray diffraction analysis confirms its structure . Here’s the 2D structure of the compound:
Physical and Chemical Properties
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Several studies have synthesized novel compounds containing sulfonamido moieties, including derivatives of ethyl 4-((4-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, for antibacterial applications. These compounds have shown significant antibacterial activity against various bacterial strains. For instance, a study by Azab et al. (2013) focused on synthesizing heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities for eight of these compounds. Similarly, Krishnamurthy et al. (2011) synthesized novel derivatives with potent inhibitory activity against standard strains of Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013) (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Antiproliferative and Anticancer Applications
The compound and its derivatives have also been evaluated for their antiproliferative activity against human cancer cell lines. Mallesha et al. (2012) synthesized a series of new derivatives and tested their antiproliferative effect using the MTT assay method against four human cancer cell lines, identifying compounds with potential as anticancer agents. This highlights the compound's relevance in cancer research and its potential in the development of novel anticancer therapeutics (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Multi-Target Therapeutic Approach for Neuroprotection
Research into multifunctional antioxidants for treating age-related diseases has introduced derivatives of this compound as candidates for preventive treatments of cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These derivatives possess free radical scavenger groups and chelating groups, indicating their potential in neuroprotection and treatment of neurodegenerative diseases (Jin, Randazzo, Zhang, & Kador, 2010).
Mechanism of Action
Target of Action
It contains a4,6-dimethylpyrimidin-2-yl moiety , which is a common structural feature in many bioactive compounds. This moiety is known to interact with various biological targets, but the specific target for this compound needs further investigation.
Mode of Action
Compounds containing a4,6-dimethylpyrimidin-2-yl moiety are known to interact with their targets through hydrogen bonding and other non-covalent interactions . The presence of multiple functional groups in this compound suggests that it may have multiple modes of interaction with its target.
Biochemical Pathways
Compounds with similar structures have been found to be active againstGram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, suggesting that they may interfere with bacterial metabolic pathways .
Result of Action
Compounds with similar structures have been found to exhibit antimicrobial activity, suggesting that this compound may also have similar effects .
Properties
IUPAC Name |
ethyl 4-[4-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O7S2/c1-4-39-26(34)31-13-15-32(16-14-31)41(37,38)23-9-5-20(6-10-23)24(33)29-21-7-11-22(12-8-21)40(35,36)30-25-27-18(2)17-19(3)28-25/h5-12,17H,4,13-16H2,1-3H3,(H,29,33)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBSREJTFTVGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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